2-(3-{4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}-3-oxopropyl)-1H-benzimidazole
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Description
2-(3-{4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}-3-oxopropyl)-1H-benzimidazole is a useful research compound. Its molecular formula is C22H27N5O and its molecular weight is 377.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 377.22156050 g/mol and the complexity rating of the compound is 545. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chemical Interactions and Synthesis
- The interaction of 3-(benzimidazolyl-2)-2-iminocoumarins with aromatic aldehydes in the presence of piperidine produces 7-aryl-7H-benzo[4,5]imidazo[1,2-c]benzopyrano[3,2-e]pyrimidines, with the 3-diethylamino derivatives fluorescing effectively in alcohol solutions (Gorobets & Abakumov, 2002).
Biological Activity
- New imidazo[1,2-a]pyridines substituted at the 3-position were synthesized as potential antisecretory and cytoprotective antiulcer agents, displaying good cytoprotective properties in ethanol and HCl models (Starrett et al., 1989).
- The (S)-2-nitro-6-substituted 6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazines have been explored as new antitubercular agents based on their bactericidal properties on aerobic whole cells of Mycobacterium tuberculosis, with significant improvements in potency realized by extending the linker region between the 6-(S) position and the terminal hydrophobic aromatic substituent (Kim et al., 2009).
Corrosion Inhibition
- Synthesized benzimidazole derivatives, including variants with piperidine, demonstrated effective corrosion inhibition for N80 steel in hydrochloric acid solution, showing that they are mixed-type inhibitors (Yadav et al., 2016).
Antihistaminic Activity
- N-(4-piperidinyl)-1H-benzimidazol-2-amines synthesized for in vitro and in vivo antihistaminic activity showed potent properties after oral administration in animal models (Janssens et al., 1985).
DNA Binding and Anticancer Potential
- Benzimidazole containing compounds displayed significant in vitro cytotoxic effect against various cancer cell lines, showing substantial DNA binding and intercalative mode as proved by molecular docking studies (Paul et al., 2015).
Antibacterial Activity
- Certain benzimidazoles with piperidinyl groups synthesized exhibited potent antibacterial activities, effective against both Gram-positive and Gram-negative bacteria, particularly enterococci (He et al., 2003).
Properties
IUPAC Name |
3-(1H-benzimidazol-2-yl)-1-[4-[1-(cyclopropylmethyl)imidazol-2-yl]piperidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O/c28-21(8-7-20-24-18-3-1-2-4-19(18)25-20)26-12-9-17(10-13-26)22-23-11-14-27(22)15-16-5-6-16/h1-4,11,14,16-17H,5-10,12-13,15H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHZKCBDVNOUQGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=CN=C2C3CCN(CC3)C(=O)CCC4=NC5=CC=CC=C5N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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